4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine
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Overview
Description
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the desired heterocyclic ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.
Scientific Research Applications
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.
Chemical Sensors: Derivatives of this compound have been explored as components in chemical sensors due to their ability to undergo specific reactions that can be detected and measured.
Mechanism of Action
The mechanism by which 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared to other similar heterocyclic compounds, such as:
1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.
1,2,3-Triazoles: These compounds have a similar nitrogen-rich ring structure but differ in the arrangement of the atoms within the ring.
Furazano[3,4-b]pyrazine: This compound is structurally similar but contains a different arrangement of the nitrogen and oxygen atoms.
The uniqueness of this compound lies in its specific ring structure, which imparts distinct chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKFJGKISOQBTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NON=C2N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of the reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal in the synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine?
A1: The reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal is crucial as it leads to the formation of 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. [] This diol serves as a key intermediate in the synthesis of this compound. Researchers found that performing the reaction under slightly basic conditions and subsequent lyophilization allowed for near-quantitative isolation of the diol. [] A final pyrolysis step on silica gel at 160°C then successfully yielded the target compound, this compound. []
Q2: What are the structural characteristics of this compound and related derivatives?
A2: Crystallographic studies have been crucial in understanding the structure of this compound and its derivatives. [, ] The furazan ring (1,2,5-oxadiazole) within these molecules is consistently planar. [] Interestingly, the six-membered piperazine ring adopts a distorted conformation due to twisting around the bond connecting the two methylene carbons. [] This twisting influences the overall molecular geometry and may impact potential interactions with other molecules.
Q3: What synthetic routes are available for the preparation of this compound and its bis-analogue?
A3: Efficient synthetic methods for both this compound (monofurazanopiperazine) and its bis-analogue (bisfurazanopiperazine) have been developed. [] The synthesis relies on diaminofurazan, which can be prepared through the cyclocondensation of diaminoglyoxime under solvent-free conditions. [] Utilizing diaminofurazan as a starting material allows for the convenient and high-yielding synthesis of both mono and bisfurazanopiperazines. [] This synthetic accessibility is important for further exploration of their properties and potential applications.
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